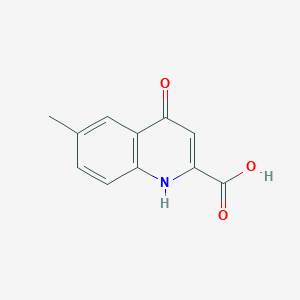

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

描述

Table 1: Structural Comparison of 4-Oxo-quinoline Derivatives

Key observations :

- Electron-donating groups (e.g., methyl at C6) stabilize the keto form through hyperconjugation.

- Electron-withdrawing groups (e.g., nitro at C6) enhance acidity at C4, favoring enol tautomers in polar solvents.

- Carboxylic acid substituents at C2 promote planar configurations via resonance with the quinoline π-system.

属性

IUPAC Name |

6-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLHMOMDUOBOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252271 | |

| Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-55-4, 130064-09-4 | |

| Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35975-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound. For example, the reaction of 4,5-dimethoxyanthranilic acid with methyl malonyl chloride in the presence of triethylamine can yield the desired quinoline derivative . Another method involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a suitable form for various applications .

化学反应分析

Types of Reactions

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as hydroxyquinolines, alkylated quinolines, and halogenated quinolines .

科学研究应用

Chemical Properties and Structure

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has the molecular formula and a molecular weight of approximately 203.19 g/mol. Its structure features a quinoline core, which is significant in its biological activity. The compound is known for its potential as a pharmacological agent due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the quinoline scaffold can enhance antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. One study demonstrated that certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin .

Anticancer Potential

The compound has also been explored for its anticancer properties. A study focused on the synthesis of new quinoline derivatives revealed promising activity against ovarian cancer cell lines. The research highlighted that specific structural modifications could significantly impact the compound's efficacy as an anticancer agent. For example, the introduction of various substituents at different positions on the quinoline ring was found to alter the cytotoxicity profiles of these compounds .

CB2 Receptor Ligands

Another significant application of this compound is its role as a selective ligand for the cannabinoid receptor type 2 (CB2). This receptor is implicated in various physiological processes and diseases, making it a target for drug development. Studies have shown that modifications to the compound can enhance its affinity and selectivity for CB2 receptors, suggesting potential therapeutic applications in pain management and inflammation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on 6-Methyl-4-oxo-1,4-dihydroquinoline derivatives provide insights into how structural changes influence biological activity. Key findings include:

- Positioning of Substituents : The introduction of electron-withdrawing or electron-donating groups at specific positions on the quinoline ring can significantly alter the compound's pharmacological profile.

- Chain Length Variations : Modifications in the length of alkyl chains attached to nitrogen atoms have been shown to impact both affinity for biological targets and overall toxicity .

Case Study 1: Antimicrobial Evaluation

A series of synthesized derivatives were evaluated for their antimicrobial properties against standard bacterial strains. The results indicated that certain compounds exhibited MIC values comparable to commercially available antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Anticancer Activity against Ovarian Cancer

In vitro studies demonstrated that specific derivatives of 6-Methyl-4-oxo-1,4-dihydroquinoline exhibited significant cytotoxic effects on ovarian cancer cells. The research emphasized the need for further investigation into these compounds' mechanisms of action and their potential use in cancer therapy .

作用机制

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

相似化合物的比较

Structural Modifications and Physicochemical Properties

The quinoline scaffold is highly versatile, with modifications at positions 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations:

- Methyl vs. Hydroxyl at C6 : The methyl group in the target compound reduces polarity compared to the hydroxyl analog, favoring blood-brain barrier penetration .

- C3 Substitutions: Morpholinomethyl (KYNA-M1) introduces a basic amine, enhancing water solubility and ion channel modulation .

Ion Channel Modulation:

- KYNA-M1 exhibits potent activation of M-type K+ channels (EC50: ~10 µM), attributed to the electron-donating morpholine group facilitating interactions with channel residues .

- In contrast, 6-methyl substitution (target compound) may prioritize stability over ion channel activity, as methyl groups are less polar and reduce hydrogen-bonding capacity .

Metabolic Stability:

- Hydroxyl groups (e.g., 6-hydroxy analog) are prone to glucuronidation, shortening half-life, whereas methyl groups resist metabolic conjugation, enhancing bioavailability .

Receptor Binding:

- Bulky substituents like pentylphenyl (e.g., 4-oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid) introduce steric hindrance, limiting access to hydrophobic binding pockets compared to smaller groups like methyl .

生物活性

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound belonging to the quinoline family, characterized by its unique structure that includes a methyl group at the sixth position and a carboxylic acid functional group at the second position. This compound has garnered attention for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The molecular formula of this compound is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol.

The biological activity of this compound is attributed to its interactions with various biomolecules:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and stability.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways, affecting cellular metabolism and gene expression.

- Antimicrobial Activity : The compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.

Antibacterial Activity

This compound has demonstrated notable antibacterial effects. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antibiotic.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Further research is required to elucidate its specific mechanisms and efficacy against various types of cancer.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various quinoline derivatives found that compounds similar to this compound exhibited significant antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity .

- Molecular Docking Studies : In silico studies have suggested that this compound could effectively bind to targets involved in bacterial cell wall synthesis, indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : In vitro assays showed that while some quinoline derivatives exhibited cytotoxicity against cancer cells, they maintained selectivity over non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

常见问题

Q. Table 1: Example Synthetic Modifications and Their Impacts

| Position Modified | Substituent Added | Observed Effect on Activity |

|---|---|---|

| 6 (Quinolone core) | Methoxy | Increased ETA receptor affinity |

| Side-chain benzyl | Carboxylic acid | Enhanced selectivity for ETA over ETB |

Advanced: How can substituent optimization at position 6 and the side-chain meta-position improve selectivity for endothelin ETA vs. ETB receptors?

Methodological Answer:

- Chain Length Analysis : Longer alkyloxy chains at position 6 (e.g., propoxy vs. methoxy) increase steric bulk, reducing off-target ETB binding. Computational docking studies can predict optimal chain lengths .

- Acidic Group Tuning : Substituents with pKa values matching the receptor’s binding pocket (e.g., sulfonamide vs. carboxylic acid) improve charge-charge interactions. Use in vitro FRET-based GeneBLAzer® assays to quantify IC50 and selectivity ratios (e.g., >8000-fold ETA/ETB selectivity achieved with specific analogs) .

Data Reference :

The most potent analog reported has an ETA IC50 of 0.8 nM and ETB/ETA selectivity >1000x .

Basic: What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Methodological Answer:

- HPLC-PDA : Use reversed-phase HPLC with photodiode array detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect photodegradants .

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) confirms substituent positions. Key signals include the carboxylic acid proton (~12-14 ppm) and methyl group resonance (~2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ = 218.08 for C11H11NO4) .

Advanced: How do in vitro assays like FRET and calcium flux measurements evaluate endothelin receptor antagonism?

Methodological Answer:

- FRET-Based GeneBLAzer® Assay : Cells expressing β-lactamase-tagged ETA/ETB receptors are treated with the compound. Receptor antagonism disrupts FRET signals, quantified via fluorescence ratio (ex: 405/460 nm). Dose-response curves determine IC50 values .

- Calcium Flux Assays : Measure intracellular Ca2+ changes (using Fura-2 AM dye) in HEK293 cells expressing endothelin receptors. Antagonists block Ca2+ mobilization induced by endothelin-1, with potency validated via IC50 .

Basic: What in vivo models are appropriate for assessing neuroprotective or cardiovascular effects?

Methodological Answer:

- Neuroprotection Models :

- Hypoxia-Ischemia (Rat Pups) : Administer compound (10-30 mg/kg, i.p.) pre/post-insult. Measure infarct volume (TTC staining) and apoptosis markers (TUNEL assay) .

- Heat Stress (Rats) : Evaluate survival time and organ damage (e.g., liver, kidney) via histopathology and serum cytokine levels (ELISA for TNF-α, IL-10) .

- Cardiovascular Models :

- Pulmonary Hypertension (Rodents) : Monitor right ventricular pressure and hypertrophy after chronic hypoxia, with compound dosing (1-10 mg/kg/day) .

Advanced: How can conflicting data on NMDA receptor modulation vs. endothelin antagonism be reconciled?

Methodological Answer:

- Target Validation : Use siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate receptor-specific effects. For example, NMDA receptor KO cells can clarify if neuroprotection is endothelin-mediated .

- Dual-Activity Profiling : Screen the compound against receptor panels (e.g., Eurofins Cerep Profile) to quantify off-target binding. A >100 nM IC50 for NMDA vs. <1 nM for ETA confirms selectivity .

Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS applications?

Methodological Answer:

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester prodrug) to enhance lipophilicity (logP >2). Hydrolysis in vivo regenerates the active form .

- Structural Analogues : Introduce fluorine at position 7 or methyl groups at position 3 to reduce P-glycoprotein efflux, as seen in similar quinolones .

Basic: How can solubility challenges be addressed during formulation for in vivo studies?

Methodological Answer:

- Salt Formation : Use sodium or lysine salts to improve aqueous solubility (>50 mg/mL vs. 8.9 mg/mL for free acid) .

- Co-Solvent Systems : Prepare stock solutions in DMSO (75 mM) and dilute in 0.1 M NaOH (50 mg/mL) for dosing .

Advanced: What computational tools predict conformational changes in ETA receptors upon binding?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to analyze ligand-induced receptor dynamics. Key metrics include RMSD (<2 Å stability) and hydrogen bond occupancy (>80% with Glu349) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy vs. ethoxy) to prioritize analogs with predicted >10-fold selectivity gains .

Advanced: How do methodological inconsistencies in reported IC50 values arise, and how can they be standardized?

Methodological Answer:

- Assay Variability : Differences in cell lines (CHO vs. HEK293) or endothelin-1 concentrations (EC50 vs. EC80) affect IC50. Standardize using CLSI guidelines for receptor assays .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., bosentan for ETA) and report mean ± SEM from ≥3 independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。